Nigrocin-6N protein precursor, partial
Description
Nigrocin-6N is an antimicrobial peptide (AMP) precursor identified in the skin secretions of the dark-spotted frog (Pelophylax nigromaculatus), a species native to Northeast Asia. This peptide belongs to the nigrocin family, characterized by their role in innate immunity against microbial pathogens. The mature peptide region of Nigrocin-6N is encoded by a partial precursor protein and exhibits a distinct α-helical secondary structure. Key physicochemical properties include a molecular weight of approximately 2,800–2,900 Da, an alkaline isoelectric point (pI ≈ 8.86), and a high proportion of hydrophobic residues, particularly alanine (A) . Unlike some AMPs, Nigrocin-6N displays poor stability (instability index ≈ 49.29), which may influence its functional dynamics in microbial defense .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IPFVASVATEMMHHVYCAASRRC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The nigrocin family comprises multiple variants (e.g., Nigrocin-2N, -3N, -4N, -5N, -7N), each differing in sequence, structure, and functional properties. Below is a detailed comparison with Nigrocin-6N and related AMP families (Table 1).
Table 1: Comparative Properties of Nigrocin-6N and Similar AMPs
| Property | Nigrocin-6N | Nigrocin-2N | Nigrocin-3N | Nigrocin-5N | Esculentin-1 | Brevinin-1N |
|---|---|---|---|---|---|---|
| Molecular Weight (Da) | 2,800–2,900 | 1,495–4,877 | 1,495–4,877 | 1,495–4,877 | 3,500–4,500 | 2,000–3,000 |
| Isoelectric Point (pI) | 8.86 | ~10.06 | 4.00 | ~8.02–10.06 | ~9.5–10.5 | ~9.0–10.0 |
| Key Residues | Alanine-rich | Leucine-rich | Variable | Serine-rich | Glycine/Leucine | Leucine-rich |
| Hydrophobicity | High | Very High | Moderate | Low | Moderate | High |
| Instability Index | 49.29 | Stable (<40) | Stable (<40) | 50.12 | Stable (<40) | Stable (<40) |
| Secondary Structure | All-α helix | Mixed | Mixed | Mixed | α-helix/β-sheet | α-helix |
| Selection Pressure (ω) | Mature: ω >1 | Mature: ω <1 | Mature: ω <1 | Mature: ω <1 | Mature: ω >1 | Mature: ω <1 |
| Functional Role | Broad-spectrum | Narrow-spectrum | Acidic defense | Hydrophilic | Gram-negative | Gram-positive |
Evolutionary Divergence
- Selection Pressure : Nigrocin-6N’s mature peptide region is under positive selection (ω >1), suggesting adaptive evolution to counter pathogen resistance, whereas its acidic propiece region is under purifying selection (ω <1) to conserve structural integrity . In contrast, Nigrocin-2N and -3N exhibit purifying selection in both regions, indicating functional conservation .
- Interspecific Variation : P. nigromaculatus expresses 13 AMP families, including seven nigrocin variants, while sympatric species like Rana dybowskii lack this diversity, highlighting niche-specific adaptation .
Structural and Functional Differences
- Amino Acid Composition: Nigrocin-6N’s alanine-rich sequence enhances hydrophobicity, facilitating membrane disruption in pathogens. This contrasts with Nigrocin-5N, which is serine-rich and hydrophilic, likely favoring interactions with polar microbial surfaces .
- Stability: The poor stability of Nigrocin-6N and Nigrocin-5N (instability indices >45) suggests rapid turnover, whereas Nigrocin-2N and Brevinin-1N are highly stable, enabling prolonged activity .
- Spectrum of Activity: Nigrocin-6N’s broad hydrophobicity and α-helical structure correlate with activity against Gram-positive and Gram-negative bacteria. Esculentin-1, another α-helical AMP, shows specificity for Gram-negative pathogens due to its larger molecular weight and charged residues .
Ecological Implications
The diversity of nigrocin variants in P. nigromaculatus reflects a combinatorial defense strategy. For example, Nigrocin-6N’s alkalinity complements the acidic Nigrocin-3N (pI=4.00), creating a pH-dependent antimicrobial environment on the frog’s skin . This synergy is absent in species with fewer AMP families, such as R. dybowskii .
Research Findings and Implications
Recent studies highlight the following:
Evolutionary Dynamics : Positive selection in Nigrocin-6N’s mature region aligns with the "arms race" hypothesis, where hosts evolve rapidly to counter pathogen adaptations .
Structural-Functional Links : The all-α conformation of Nigrocin-6N, shared with Ranatuerin-2N and Esculentin-2, is critical for pore formation in microbial membranes .
Biotechnological Potential: Despite instability, Nigrocin-6N’s broad-spectrum activity makes it a candidate for engineered antimicrobial agents, though stability optimization is needed .
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